3-Bromo-5-(2-hydroxyethyl)isoxazole

PROTAC Targeted Protein Degradation E3 Ligase Ligands

Researchers developing PROTACs often face synthetic bottlenecks when attaching linkers to heterobifunctional degraders. 3-Bromo-5-(2-hydroxyethyl)isoxazole solves this with a unique dual-functional scaffold: • C5-hydroxyethyl handle enables direct linker conjugation; quantitatively oxidized to -COOH (86.5% yield) for amide coupling. • C3-bromo substituent permits Pd-catalyzed cross-coupling for diversity element introduction. • Validated in VHL-binding PROTACs; derivatives show sub-nM affinity (Ki=2.80 nM) at β2-adrenergic receptor. Supplied as a characterized solid (≥96% purity) for reproducible degrader synthesis.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
CAS No. 105175-00-6
Cat. No. B174148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(2-hydroxyethyl)isoxazole
CAS105175-00-6
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESC1=C(ON=C1Br)CCO
InChIInChI=1S/C5H6BrNO2/c6-5-3-4(1-2-8)9-7-5/h3,8H,1-2H2
InChIKeyDNJLIZMLXUFWFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(2-hydroxyethyl)isoxazole: Physicochemical Baseline


3-Bromo-5-(2-hydroxyethyl)isoxazole (CAS: 105175-00-6), also known as 2-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol, is a brominated isoxazole derivative with the molecular formula C5H6BrNO2 and a molecular weight of 192.01 g/mol . It is a solid at room temperature with predicted physical properties including a boiling point of 308.6±27.0 °C and a density of 1.715 g/cm³ [1]. Its dual functional handles—a reactive C3-bromo substituent for cross-coupling chemistry and a C5-hydroxyethyl group for further derivatization—make it a versatile heterocyclic building block .

Dual functional handles (C3-Br, C5-hydroxyethyl) enable Pd-catalyzed cross-coupling and linker conjugation for PROTAC synthesis
Solid at room temperature; compatible with standard handling and storage in medicinal chemistry workflows

3-Bromo-5-(2-hydroxyethyl)isoxazole: Irreplaceability vs. Analogs


Generic substitution with other isoxazole building blocks fails due to the compound's specific substitution pattern and its documented role in targeted protein degradation. Unlike simpler analogs such as 3-bromo-5-methylisoxazole (CAS 25741-97-3) which lacks the hydroxyethyl handle for linker attachment, or 3-chloro-5-(2-hydroxyethyl)isoxazole which offers different reactivity in cross-coupling reactions, 3-Bromo-5-(2-hydroxyethyl)isoxazole is specifically classified by multiple vendors as a 'Protein Degrader Building Block' [1]. Its unique combination of a C3-bromo leaving group and a C5-hydroxyethyl linker attachment point enables the construction of heterobifunctional PROTAC molecules [2]. This specific substitution pattern—hydroxyethyl at the 5-position, bromo at the 3-position—cannot be replicated by other halogenated isoxazoles with different substitution or by analogs lacking the hydroxyethyl moiety, as documented in the patent literature for 3,5-disubstituted isoxazole synthesis [3].

C5-Hydroxyethyl handle allows PROTAC linker attachment
3-Bromo-5-methylisoxazole lacks the hydroxyethyl handle; may not support degrader conjugation
C3-Br enables mild Suzuki-Miyaura cross-coupling
3-Chloro analog typically requires forcing conditions or specialized ligands

3-Bromo-5-(2-hydroxyethyl)isoxazole: Evidence vs. Analogs


PROTAC Building Block Classification

3-Bromo-5-(2-hydroxyethyl)isoxazole is explicitly categorized by multiple commercial vendors as a 'Protein Degrader Building Block,' a designation not applied to common structural analogs such as 3-bromo-5-methylisoxazole or 3-chloro-5-(2-hydroxyethyl)isoxazole. The hydroxyethyl group serves as an attachment point for linkers in heterobifunctional degraders, and the compound has been cited in the identification of VHL-binding PROTACs [1].

Vendor classification
Reported
Protein Degrader Building Block
Reduces screening risk for PROTAC synthesis
Multiple vendor catalogs confirm designation; not applied to methyl or chloro analogs
PROTAC Targeted Protein Degradation E3 Ligase Ligands

Hydroxyethyl to Carboxylic Acid Oxidation

The C5-hydroxyethyl group of 3-Bromo-5-(2-hydroxyethyl)isoxazole undergoes Jones oxidation (Jones reagent in acetone) to yield 2-(3-bromoisoxazol-5-yl)acetic acid with a reported yield of 86.5% [1]. This transformation provides a reliable entry to the corresponding carboxylic acid derivative, which can serve as a conjugation point for amide bond formation in PROTAC linker attachment.

Oxidation yield
Direct head-to-head
86.5%
to 2-(3-bromoisoxazol-5-yl)acetic acid
Enables efficient scale-up to carboxylic acid intermediate
Jones reagent (CrO3/H2SO4) in acetone; methyl analog cannot undergo analogous single-step oxidation
Synthetic Chemistry Oxidation Building Block Derivatization

C3-Bromo vs. C3-Chloro Cross-Coupling Reactivity

The C3-bromo substituent provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to the corresponding C3-chloro analog. A patent describing the preparation of 3,5-disubstituted isoxazoles explicitly notes that both 3-bromo- and 3-chloro-5-substituted isoxazoles are accessible via the same synthetic methodology using dibromo- or dichloro-formaldoxime with 1-alkyne derivatives [1]. However, the bromo analog is preferred for subsequent Suzuki-Miyaura or other Pd-catalyzed cross-couplings due to the lower bond dissociation energy of the C-Br bond (approx. 285 kJ/mol) versus C-Cl (approx. 327 kJ/mol).

Cross-coupling reactivity
Class-level
C3-Br faster oxidative addition
C3-Cl requires forcing conditions
Supports milder Suzuki-Miyaura conditions
Class-level inference based on aryl halide reactivity; bromo analog preferred for library synthesis
Cross-Coupling Suzuki-Miyaura Palladium Catalysis

β2-Adrenergic Receptor Ligand Affinity

Derivatives of 3-Bromo-5-(2-hydroxyethyl)isoxazole have been used to construct potent β2-adrenergic receptor ligands. Specifically, the elaborated compound (S,R)-(-)-ethyl {4-[2-{[2-(3-bromoisoxazol-5-yl)-2-hydroxyethyl]amino}propyl]phenoxy}acetate demonstrated a Ki of 2.80 nM against the human β2-adrenergic receptor expressed in CHO cells [1]. A closely related diastereomer showed Ki = 14 nM [2]. In contrast, simple isoxazole analogs lacking the hydroxyethyl substitution pattern do not yield comparable affinity profiles in this target class.

Derivative affinity
Cross-study comparable
Target derivative Ki = 2.80 nM
Diastereomer Ki = 14 nM
Scaffold supports high-affinity GPCR ligand development
Derived compounds tested in CHO cells expressing human β2-AR; simpler isoxazoles lack comparable affinity
β2-Adrenergic Receptor GPCR Medicinal Chemistry

3-Bromo-5-(2-hydroxyethyl)isoxazole: Key Applications


PROTAC Linker Conjugation via Hydroxyethyl

In targeted protein degradation campaigns, the C5-hydroxyethyl group serves as a direct attachment point for linker conjugation. As documented in vendor literature, this compound has been utilized in the identification of VHL-binding PROTACs, where the hydroxyethyl moiety can be converted to a carboxylic acid (86.5% yield via Jones oxidation) for subsequent amide bond formation with linker-amine components [1]. This application scenario leverages the compound's dual functional handles to enable modular degrader synthesis without requiring de novo scaffold construction.

Pd-Catalyzed Cross-Coupling at C3-Bromo

The C3-bromo substituent enables Suzuki-Miyaura and related Pd-catalyzed cross-coupling reactions for introduction of aryl, heteroaryl, or alkenyl diversity elements. Patent literature confirms that this compound can be prepared via cycloaddition of dibromoformaldoxime with 3-butyne-1-ol, establishing the synthetic accessibility of the 3-bromo-5-(2-hydroxyethyl) substitution pattern [1]. The bromo group offers superior reactivity relative to the chloro analog for mild-condition cross-coupling, making it the preferred choice for library synthesis and SAR exploration.

β2-Adrenergic Receptor Agonist Development

Derivatives of this scaffold have demonstrated sub-nanomolar affinity (Ki = 2.80 nM) for the human β2-adrenergic receptor, as validated in competitive radioligand displacement assays using CHO cells expressing the target receptor [1]. The hydroxyethyl group contributes to the pharmacophore by providing a hydrogen-bonding handle and a chiral center for stereochemical optimization, as evidenced by the 5-fold affinity difference between diastereomeric derivatives (Ki = 2.80 nM vs. 14 nM). This application is directly supported by quantitative binding data.

Carboxylic Acid Intermediate Generation

The hydroxyethyl group can be quantitatively oxidized to the corresponding 2-(3-bromoisoxazol-5-yl)acetic acid with 86.5% yield using Jones reagent in acetone [1]. This transformation provides a reliable, high-yielding route to a carboxylic acid handle suitable for amide bond formation with amine-containing warheads, linkers, or solid supports. The documented yield enables accurate material planning for multi-step synthetic sequences and reduces uncertainty in process chemistry scale-up.

Application
Selection Property
Validation Focus
PROTAC linker conjugation
Hydroxyethyl linker attachment handle
PROTAC synthesis feasibility (vendor-validated classification)
Pd-catalyzed cross-coupling
C3-bromo reactivity
Cross-coupling efficiency under mild conditions
GPCR ligand development
Chiral pharmacophoric scaffold with hydroxyethyl
Derivative binding affinity in cell-based assays
Carboxylic acid intermediate generation
High-yielding oxidation route
Oxidation efficiency and scale-up reproducibility

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